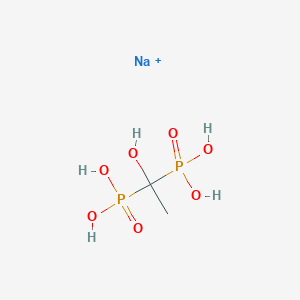
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
描述
“(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride” is a complex chemical compound featuring multiple hydroxyl and amino groups attached to a hexanal backbone. Its structure suggests a potential for diverse chemical reactivity and properties, contributing to its significance in various biochemical and chemical synthesis studies.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including alkaline hydrolysis, catalytic hydrogenation, and selective methylation, to obtain desired intermediates with high yield and purity (Whiteley et al., 1969). Asymmetric hydroxylation of enolates generated from protected aspartic acid has been demonstrated as a method for synthesizing hydroxy amino acids, indicating a similar approach could be applied for the compound (Marin et al., 2002).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and interactions of chemical compounds. Techniques such as PMR and absorption spectra have been used to characterize similar compounds, providing insights into their chemical environment and behavior (Zhang et al., 2009).
Chemical Reactions and Properties
The reactivity of compounds like “(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride” can be explored through various chemical reactions, including ozonolysis and reductive aminations, to produce a range of derivatives with potential biological activity (Cheung & Shoolingin‐Jordan, 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are influenced by the compound's molecular arrangement and intermolecular forces. X-ray crystallography and differential scanning calorimetry (DSC) are among the methods used to study these aspects, providing valuable data for understanding compound stability and behavior in different environments (Tahir et al., 2010).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are key to determining the application potential of a compound. Studies have shown that incorporating specific functional groups can significantly alter these properties, opening new pathways for synthesis and application in medicinal chemistry and materials science (Bashyal et al., 1987).
科学研究应用
Synthesis and Chemical Properties
- Synthesis of Related Amino Acids : The compound has been used in the synthesis of various amino acids, like the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins, using a precursor related to (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
- Structural Studies : It's also involved in studies aimed at understanding the structural requirements of certain compounds for biological activities, such as insulinotropic activity in the case of 4-hydroxyisoleucine derivatives (Broca, Manteghetti, Gross, Baissac, Jacob, Petit, Sauvaire, & Ribes, 2000).
Chemical Reactions and Synthesis Techniques
- Catalyst in Chemical Synthesis : This compound has been utilized as a substrate in the synthesis of magnetically recoverable nanocatalysts, demonstrating its utility in eco-friendly chemical processes (Aghazadeh & Nikpassand, 2019).
- Enantiopure Derivatives : The synthesis of enantiopure derivatives of this compound, such as methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, demonstrates its role in creating specific molecular structures for research and potential therapeutic use (Fernandez, Estévez, Sussman, & Estévez, 2008).
Biochemical Applications
- Protein Oxidation Studies : It has been used in studies to investigate radical-induced protein oxidation, with derivatives like 3-hydroxylysine serving as potential markers for such oxidative processes (Morin, Bubb, Davies, Dean, & Fu, 1998).
- Antagonist in Neuropharmacology : Derivatives of this compound have been discovered as potent antagonists for metabotropic glutamate receptors, showing significant antidepressant-like activity, highlighting its relevance in the field of neuropharmacology (Chappell et al., 2016).
未来方向
属性
IUPAC Name |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-MVNLRXSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884170 | |
| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride | |
CAS RN |
5505-63-5 | |
| Record name | D-Mannosamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















